An In-depth Technical Guide to Methyl 1-isopropyl-1H-indole-6-carboxylate
An In-depth Technical Guide to Methyl 1-isopropyl-1H-indole-6-carboxylate
This guide provides a comprehensive technical overview of Methyl 1-isopropyl-1H-indole-6-carboxylate, a heterocyclic compound of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. The document details its chemical structure, a robust synthesis protocol, in-depth characterization, and a discussion of its potential applications, particularly in the context of kinase inhibition.
Introduction and Significance
Methyl 1-isopropyl-1H-indole-6-carboxylate (CAS No: 202745-76-4) belongs to the vast and versatile family of indole derivatives.[1] The indole scaffold is a "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[2] Specifically, indole-6-carboxylate derivatives have been investigated as promising anticancer agents, acting as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2.[3]
The introduction of an N-isopropyl group to the indole nitrogen can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide aims to provide a detailed understanding of this specific N-alkylated indole derivative.
Chemical Structure
The chemical structure of Methyl 1-isopropyl-1H-indole-6-carboxylate is characterized by a central indole ring system, with an isopropyl group attached to the nitrogen atom (N-1) and a methyl carboxylate group at the C-6 position of the benzene ring.
Caption: Chemical structure of Methyl 1-isopropyl-1H-indole-6-carboxylate.
Synthesis of Methyl 1-isopropyl-1H-indole-6-carboxylate
The synthesis of N-alkylated indoles can be achieved through various methods, with the direct N-alkylation of an indole precursor being a common and efficient approach.[4] The following protocol is a representative method for the synthesis of Methyl 1-isopropyl-1H-indole-6-carboxylate, adapted from a reliable procedure for the N-methylation of methyl 1H-indole-6-carboxylate.[3]
Synthetic Workflow
Caption: Synthetic workflow for Methyl 1-isopropyl-1H-indole-6-carboxylate.
Experimental Protocol: N-isopropylation of Methyl 1H-indole-6-carboxylate
Materials:
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Methyl 1H-indole-6-carboxylate (Starting Material)[5]
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Isopropyl iodide (Alkylating Agent)
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Sodium hydride (NaH), 60% dispersion in mineral oil (Base)
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Anhydrous N,N-Dimethylformamide (DMF) (Solvent)
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Ethyl acetate (Extraction Solvent)
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Saturated aqueous ammonium chloride (NH₄Cl) solution (Quenching Agent)
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Brine (Washing Agent)
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Anhydrous magnesium sulfate (MgSO₄) (Drying Agent)
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Silica gel (for column chromatography)
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Hexanes and Ethyl acetate (Eluent for chromatography)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 1H-indole-6-carboxylate (1.0 eq).
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Dissolution: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath.
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Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. The indole nitrogen is deprotonated by the strong base to form the more nucleophilic indole anion. The evolution of hydrogen gas will be observed. Stir the mixture at 0 °C for 30 minutes.
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Alkylation: Add isopropyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C. The indole anion then acts as a nucleophile, attacking the isopropyl iodide in an Sₙ2 reaction to form the N-isopropyl indole.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
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Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Methyl 1-isopropyl-1H-indole-6-carboxylate.
Physicochemical and Spectroscopic Characterization
The following table summarizes the key physicochemical properties of Methyl 1-isopropyl-1H-indole-6-carboxylate.
| Property | Value | Source |
| CAS Number | 202745-76-4 | [6] |
| Molecular Formula | C₁₃H₁₅NO₂ | [6] |
| Molecular Weight | 217.27 g/mol | [6] |
| IUPAC Name | methyl 1-(propan-2-yl)-1H-indole-6-carboxylate | [6] |
| Physical Form | Solid | [7] |
| Purity | >98% (typical commercial grade) | [6] |
Spectroscopic Data (Predicted and Correlated)
3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the isopropyl group, and the methyl ester.
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Indole Aromatic Protons (δ 6.5-8.0 ppm): The protons on the indole ring will appear in the aromatic region. The C2-H and C3-H protons will likely appear as doublets, coupled to each other. The protons on the benzene ring (C4-H, C5-H, and C7-H) will show a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.
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Isopropyl Group (δ 1.5-1.6 ppm and 4.8-5.0 ppm): The six methyl protons of the isopropyl group are expected to appear as a doublet around δ 1.5-1.6 ppm. The single methine proton will be a septet (or multiplet) at a more downfield position, around δ 4.8-5.0 ppm, due to the deshielding effect of the nitrogen atom.
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Methyl Ester (δ 3.9-4.0 ppm): The three protons of the methyl ester group will appear as a sharp singlet in the downfield region.
3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule (two of the isopropyl methyl carbons are equivalent).
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Carbonyl Carbon (δ ~167 ppm): The ester carbonyl carbon will be the most downfield signal.
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Indole Aromatic Carbons (δ 100-140 ppm): The eight carbons of the indole ring will resonate in this region. The C2 and C3 carbons will have characteristic shifts, and the quaternary carbons (C3a and C7a) will also be identifiable.
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Isopropyl Carbons (δ ~22 ppm and ~48 ppm): The two equivalent methyl carbons of the isopropyl group are expected around δ 22 ppm, and the methine carbon attached to the nitrogen will be further downfield at around δ 48 ppm.
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Methyl Ester Carbon (δ ~52 ppm): The carbon of the methyl ester group will appear in this region.
3.3. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
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C=O Stretch (1700-1725 cm⁻¹): A strong absorption band in this region is characteristic of the ester carbonyl group.
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C-H Stretches (2850-3100 cm⁻¹): Both sp³ C-H stretches from the isopropyl and methyl groups (below 3000 cm⁻¹) and sp² C-H stretches from the aromatic indole ring (above 3000 cm⁻¹) are expected.
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C=C Aromatic Stretches (1450-1600 cm⁻¹): Multiple bands in this region will correspond to the carbon-carbon double bond stretching vibrations within the indole ring.
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C-N Stretch (1300-1350 cm⁻¹): A stretching vibration for the C-N bond of the N-isopropyl group is expected in this region.
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C-O Stretch (1100-1300 cm⁻¹): The C-O stretching of the ester group will give rise to one or two bands in this region.
3.4. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z = 217, corresponding to the molecular weight of the compound. The fragmentation pattern would be characteristic of N-alkylated indoles.
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Molecular Ion (M⁺): A peak at m/z = 217.
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Loss of a Methyl Group ([M-15]⁺): Fragmentation of the isopropyl group could lead to a peak at m/z = 202.
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Loss of the Isopropyl Group ([M-43]⁺): Cleavage of the N-isopropyl bond would result in a fragment at m/z = 174.
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Loss of the Methoxy Group ([M-31]⁺): Fragmentation of the ester could lead to a peak at m/z = 186.
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Loss of the Carbomethoxy Group ([M-59]⁺): Loss of the entire methyl ester group would result in a fragment at m/z = 158.
Potential Applications in Drug Discovery
Indole derivatives are a cornerstone in medicinal chemistry, with many approved drugs containing this heterocyclic core.[1] The indole-6-carboxylate scaffold, in particular, has been identified as a promising starting point for the development of novel anticancer agents.[3]
As Kinase Inhibitors
Many indole-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The general structure of Methyl 1-isopropyl-1H-indole-6-carboxylate shares features with known tyrosine kinase inhibitors. It is plausible that this compound could exhibit inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are key targets in cancer therapy.[3]
Sources
- 1. AlCl3·6H2O-Catalyzed Friedel-Crafts Alkylation of Indoles by the para-Quinone Methide Moiety of Celastrol | MDPI [mdpi.com]
- 2. Biomedical Importance of Indoles [mdpi.com]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Methyl indole-6-carboxylate | C10H9NO2 | CID 639844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Methyl 1-isopropyl-1H-indole-6-carboxylate | 202745-76-4 [sigmaaldrich.com]
